molecular formula C9H7FN2O B167543 2-cyano-N-(4-fluorophenyl)acetamide CAS No. 1735-88-2

2-cyano-N-(4-fluorophenyl)acetamide

Cat. No.: B167543
CAS No.: 1735-88-2
M. Wt: 178.16 g/mol
InChI Key: GZWVZXOFWQGSRB-UHFFFAOYSA-N
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Description

2-cyano-N-(4-fluorophenyl)acetamide: is an organic compound with the molecular formula C9H7FN2O and a molecular weight of 178.17 g/mol It is characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with cyanoacetic acid or its derivatives under appropriate conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the cyano group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-cyano-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Drug Discovery

2-Cyano-N-(4-fluorophenyl)acetamide has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for the development of drugs targeting:

  • Neurological Disorders : Research indicates that compounds similar to this compound can modulate neurotransmitter systems, which may be beneficial in treating conditions such as Alzheimer’s and Parkinson’s disease .
  • Cancer Therapy : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. For instance, one study reported significant cell death in colon cancer cells treated with related compounds .

Chemical Biology

The compound serves as a chemical probe in biochemical research. It is utilized to study:

  • Enzyme Activity : The ability of this compound to inhibit specific enzymes makes it useful for elucidating enzyme mechanisms and pathways involved in disease processes .
  • Cell Signaling : Its interactions with G protein-coupled receptors (GPCRs) have implications for understanding cellular signaling pathways, which are crucial in drug development .

Material Science

In material science, the compound is being explored for its role in creating new materials with desirable properties:

  • Polymeric Materials : Researchers are investigating the use of this compound as a building block for polymers that exhibit unique optical and mechanical properties .
  • Nanomaterials : The compound's chemical characteristics may facilitate the development of nanomaterials with applications in electronics and energy storage .

Data Table of Biological Activities

Activity TypeTarget/EffectReference
Anticancer ActivityInduces apoptosis in colon cancer cells
Enzyme InhibitionPhosphodiesterase inhibition
GPCR ModulationAffects neurotransmission
Antimicrobial ActivityEffective against bacterial strains

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on HCT-116 colon cancer cells. The compound was found to induce significant cell death through apoptosis, outperforming standard treatments like 5-FU in certain assays. This suggests that modifications to the compound could yield more potent anticancer agents .

Case Study 2: Enzyme Modulation

Another research effort focused on the modulation of phosphodiesterase enzymes by this compound. The findings indicated that this compound could enhance smooth muscle relaxation, providing insights into potential treatments for cardiovascular diseases .

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison: 2-cyano-N-(4-fluorophenyl)acetamide is unique due to the presence of both a cyano group and a fluorophenyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Biological Activity

2-Cyano-N-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H7FN2O
  • Molecular Weight : 178.17 g/mol
  • CAS Number : 1735-88-2
  • Structure : The compound features a cyano group and a fluorophenyl moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes various derivatives and their cytotoxic activities against different cancer cell lines:

CompoundCell LineIC50 (μM)Notes
2aPC3 (Prostate)196Lower activity compared to imatinib
2bPC352Most active among tested compounds
2cPC380Nitro substituent enhances activity
2dMCF-7 (Breast)>250Resistant to compounds tested
ImatinibPC340Reference drug for comparison

These findings indicate that compounds with nitro substitutions exhibit enhanced cytotoxic effects on prostate cancer cells compared to those with methoxy substitutions .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest, which prevents cancer cells from proliferating.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell growth has been proposed, although specific targets remain under investigation.

In Vitro Studies

In vitro studies using MTS assays have demonstrated that derivatives of this compound significantly inhibit the proliferation of various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7). Notably, compound 2b showed an IC50 value of 52 μM against PC3 cells, indicating substantial cytotoxicity .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety profile of these compounds. Current research is ongoing to evaluate the therapeutic potential in animal models, focusing on tumor growth inhibition and overall survival rates.

Research Findings

  • Cytotoxicity Profile : The cytotoxicity of various derivatives has been assessed across multiple cancer cell lines, revealing that modifications to the phenyl ring significantly influence activity.
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like nitro) on the phenyl ring enhances the anticancer activity compared to electron-donating groups (like methoxy) .
  • Potential as a Lead Compound : Given its promising biological activity, this compound could serve as a lead compound for further development into more potent anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-cyano-N-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and substituted anilines. For example, analogous compounds like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide are synthesized via nucleophilic substitution under alkaline conditions, followed by reduction (e.g., Fe powder in acidic media) and condensation with cyanoacetic acid . Reaction parameters such as solvent choice (ethanol/acetic acid), temperature (60–80°C), and catalysts (H₂SO₄/HCl) critically affect purity and yield. Optimizing stoichiometry and avoiding side reactions (e.g., hydrolysis of the cyano group) is essential .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and the cyano group (C≡N, δ ~110–120 ppm in ¹³C).
  • FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (amide C=O) confirm functional groups .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and packing motifs, as seen in structurally similar 2-chloro-N-(4-fluorophenyl)acetamide .

Q. How does the electron-withdrawing 4-fluorophenyl group influence the compound’s reactivity?

  • Mechanistic Insight : The fluorine atom enhances electrophilicity at the acetamide carbonyl via inductive effects, facilitating nucleophilic attacks (e.g., hydrolysis or substitution). This is corroborated by studies on analogous fluorophenylacetamides, where fluorine stabilizes transition states in SNAr reactions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. For example, in N-(4-fluorophenyl)acetamide derivatives, fluorine’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity for enzyme binding. Molecular docking (e.g., AutoDock Vina) screens interactions with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Data Analysis :

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains may explain discrepancies. Standardize protocols (e.g., MIC assays per CLSI guidelines).
  • Structural Analogues : Compare bioactivity of this compound with derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophores. Studies on quinoline-acetamide hybrids show substituent position critically affects activity .

Q. How do crystallographic data inform the compound’s stability and formulation?

  • Structural Insights : X-ray data reveal intermolecular N–H⋯O hydrogen bonds (e.g., in 2-chloro-N-(4-fluorophenyl)acetamide), which stabilize the crystal lattice and improve thermal stability. Such interactions guide co-crystal design for enhanced solubility .

Q. What reaction mechanisms underpin the compound’s participation in multicomponent reactions (MCRs)?

  • Mechanistic Pathways : The cyano group acts as a dipolarophile in cycloadditions (e.g., Huisgen 1,3-dipolar with azides). In acidic conditions, the acetamide carbonyl may activate adjacent carbons for nucleophilic addition, as observed in Ugi reactions of similar cyanoacetamides .

Properties

IUPAC Name

2-cyano-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWVZXOFWQGSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351185
Record name 2-cyano-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-88-2
Record name 2-Cyano-N-(4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1735-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-cyano-N-(4-fluorophenyl)acetamide
2-cyano-N-(4-fluorophenyl)acetamide
2-cyano-N-(4-fluorophenyl)acetamide
2-cyano-N-(4-fluorophenyl)acetamide
2-cyano-N-(4-fluorophenyl)acetamide
2-cyano-N-(4-fluorophenyl)acetamide

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